Acridine, 9-(4-methyl-1-piperazinyl)-
Description
Acridine, 9-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features an acridine core with a 4-methyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
Properties
CAS No. |
113106-18-6 |
|---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
9-(4-methylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 |
InChI Key |
XHTLDEKMWBOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route via Nucleophilic Aromatic Substitution
One effective approach involves initial preparation of a 9-chloroacridine intermediate, which is then subjected to nucleophilic aromatic substitution with 4-methylpiperazine to introduce the 9-(4-methyl-1-piperazinyl) substituent.
Step 1: Synthesis of 9-chloroacridine intermediate
This involves cyclization and dehydrogenation of appropriately substituted precursors, such as 6,9-dichloro-2-methoxy-4-nitroacridine, typically prepared in 3 steps with an overall yield of approximately 63%.
Step 2: Reduction of nitro group
The nitro group at the 4-position is reduced to an amine, commonly using tin(II) chloride in hydrochloric acid, yielding 6,9-dichloro-2-methoxy-4-aminoacridine with high yield (~85%).
Step 3: Nucleophilic aromatic substitution
The 9-chloro substituent is displaced by 4-methylpiperazine under microwave heating at 100 °C for 40 minutes, significantly reducing reaction time compared to conventional heating (6 hours) and improving yield (~46%).
Step 4: Demethylation and further functionalization
Optional steps may include removal of methoxy groups and further modifications depending on target compound requirements.
One-Pot Reductive Amination
An alternative method involves direct reductive amination of 9-aminoacridine with aldehydes bearing the desired side chain, followed by reduction to form the secondary amine linkage.
Solid Phase Synthesis (SPS)
For rapid generation of acridine derivatives, solid phase synthesis techniques are employed:
Other Methods and Optimizations
Attempts to replace phosphoryl chloride (POCl3) with phosphoryl bromide (POBr3) to improve leaving group ability at the 9-position were unsuccessful due to complex mixtures.
Microwave-assisted reactions have been demonstrated to improve yields, reduce reaction times, and simplify work-ups for nucleophilic substitutions on the acridine ring.
Use of peptide couplers such as TBTU and bases like triethylamine in DMF solvent systems has been applied in coupling steps for acridine derivatives with aminoalkyl side chains.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step SNAr substitution | Chlorination, nitro reduction, SNAr | Microwave heating 100 °C, 40 min | ~46-85 | Shorter reaction times, good regioselectivity | Sensitive to substituent effects, side products possible |
| One-pot Reductive Amination | Aminoacridine + aldehyde + reducing agent | Mild conditions, one-pot | Good | Simplicity, fewer purification steps | Requires suitable aldehydes and reducing agents |
| Solid Phase Synthesis (SPS) | Resin attachment, derivatization | Various resins, mild to moderate temps | Good | Rapid library synthesis, easy purification | Resin cost, scale limitations |
| Bernthsen and Ullmann syntheses | Condensation and cyclization | Reflux with ZnCl2 or Cu powder | Moderate | Established methods, scalable | Multi-step, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
Scientific Research Applications
Pharmacological Applications
Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound in focus has been investigated for its effectiveness against several pathogens.
Antiviral Activity
Research has shown that acridine derivatives can inhibit viral replication. For instance, a study indicated that related acridine compounds demonstrated significant antiviral effects against herpes simplex virus types 1 and 2. These compounds were effective in reducing viral titers significantly in infected animal models .
Antibacterial Properties
Acridine derivatives have also been explored for their antibacterial properties. They have been found to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve DNA intercalation, disrupting bacterial replication processes.
Anticancer Research
The anticancer potential of acridine derivatives has gained attention in recent years. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and interference with cellular signaling pathways. Acridine, 9-(4-methyl-1-piperazinyl)- has shown promise in preclinical models for inhibiting tumor growth .
Microbiology Case Studies
Several case studies highlight the practical applications of acridine compounds in clinical settings.
Case Study 1: Treatment of Viral Infections
In a clinical setting, acridine derivatives were utilized to treat patients with severe viral infections. One notable case involved a patient with genital herpes simplex type 2 infection who showed a marked improvement after treatment with an acridine compound at concentrations ranging from 2.5% to 10%. The treatment resulted in a survival rate of 50-90% in animal models .
Case Study 2: Antibacterial Efficacy
Another case study focused on the use of acridine compounds against resistant bacterial strains. In vitro tests demonstrated that these compounds could effectively reduce bacterial counts in cultures resistant to standard antibiotics. This finding underscores the potential role of acridine derivatives in addressing antibiotic resistance.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of acridine, 9-(4-methyl-1-piperazinyl)- primarily involves DNA intercalation. The planar acridine core intercalates between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it inhibits the proliferation of cancer cells by targeting DNA.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Tacrine: A 9-aminoacridine derivative used in the treatment of Alzheimer’s disease.
Uniqueness
Acridine, 9-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-methyl-1-piperazinyl group contributes to its distinct pharmacological profile, making it a valuable compound in medicinal chemistry research.
Biological Activity
Acridine, 9-(4-methyl-1-piperazinyl)-, also known as N-(4-(4-methyl-1-piperazinyl)phenyl)-9-acridinamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and parasitic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The biological activity of acridine derivatives is primarily attributed to their ability to intercalate with DNA , which inhibits replication and transcription processes in rapidly dividing cells. This intercalation is facilitated by the planar aromatic structure of acridine, allowing it to fit between DNA base pairs effectively . Additionally, studies have shown that acridine derivatives can modulate various signaling pathways involved in cell proliferation and survival, including those mediated by epidermal growth factor receptors (EGFR), which are crucial for tumor growth and differentiation.
Structure-Activity Relationships
The structure of acridine, particularly the presence of a piperazine moiety at the 9-position, enhances its interaction with biological targets compared to simpler acridine derivatives. The piperazine ring can undergo various reactions typical of secondary amines, such as acylation and alkylation, which can further modify the compound's activity.
Comparative Analysis of Acridine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamine | Contains pyridine and pyrimidine groups | Potentially different binding affinity due to heteroatoms |
| 9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl) | Similar acridine core with ethyl substitution | Variations in pharmacokinetics due to ethyl group |
| 9-Aminoacridine | Basic acridine structure without piperazine | Simpler structure may lead to different biological effects |
Biological Activities
Acridine derivatives exhibit a range of biological activities:
- Anticancer Activity : Acridine compounds have shown promise as anti-cancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have demonstrated that certain derivatives possess lower IC50 values than standard chemotherapeutics like etoposide .
- Antiparasitic Properties : Research on bis-acridine compounds has revealed their effectiveness against various protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. These compounds demonstrated low-nanomolar EC50 values while maintaining acceptable cytotoxicity profiles against mammalian cells .
- Cholinesterase Inhibition : Some derivatives also exhibit cholinesterase inhibitory activity, which may be relevant for treating neurodegenerative diseases. For instance, a derivative showed significantly better inhibition compared to donepezil .
Case Studies
Several studies have explored the efficacy of acridine derivatives in various contexts:
- Cancer Cell Lines : A study evaluated the cytotoxicity of tetrahydroacridine derivatives against A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines. The results indicated that all tested compounds were more cytotoxic than control agents like 5-fluorouracil .
- Antiparasitic Screening : A focused library of bis-acridine compounds was screened against multiple parasite targets. The results highlighted that structural modifications significantly influenced bioactivity and cytotoxicity, suggesting avenues for further lead optimization .
Q & A
Q. Key Parameters for Optimization :
| Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity enhances nucleophilicity of piperazine |
| Temperature | Excess heat promotes decomposition |
| Reaction time | Prolonged time increases side products |
Basic: How is the structural integrity of 9-(4-methyl-1-piperazinyl)acridine validated post-synthesis?
Structural validation employs a combination of spectroscopic and computational methods:
- NMR : H and C NMR confirm substitution patterns (e.g., absence of chloro-signal at 9-position and presence of methylpiperazine protons at δ 2.3–2.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 459.21597 for CHNO) .
- X-ray Crystallography : Resolves π-stacking interactions in the acridine core and confirms spatial orientation of the piperazinyl group .
Basic: What preliminary assays are used to evaluate the DNA-intercalating potential of this compound?
Initial screening involves:
- Fluorescence Quenching : Monitoring changes in ethidium bromide-DNA complex fluorescence upon competitive binding .
- UV-Vis Spectroscopy : Hyperchromic shifts in DNA absorbance (260 nm) indicate intercalation .
- Capillary Gel Electrophoresis (CGE) : Detects changes in DNA migration patterns when bound to the acridine derivative .
Advanced: How can researchers reconcile contradictions in reported antitumor efficacy across cell lines?
Discrepancies may arise from variations in:
- Cellular Uptake : Lipophilicity (logP ~1.27) influences membrane permeability, with lower uptake in highly polar environments .
- Topoisomerase II Inhibition : Structural analogs show differential activity depending on substituent electronic effects (e.g., electron-withdrawing groups enhance DNA binding) .
- Experimental Design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for pH, as acridine derivatives exhibit pH-dependent solubility .
Advanced: What is the mechanistic basis for its interaction with topoisomerase II?
The compound intercalates into DNA, stabilizing the topoisomerase II-DNA cleavage complex. This prevents re-ligation of DNA strands, inducing double-strand breaks and apoptosis. The 4-methylpiperazinyl group enhances solubility, facilitating nuclear entry, while the planar acridine core optimizes intercalation .
Q. Key Structural Determinants :
| Feature | Role |
|---|---|
| Acridine core | DNA intercalation via π-π stacking |
| 4-Methylpiperazine | Solubility and nuclear localization |
| Substituent at 9-position | Modulates binding affinity |
Advanced: How can conflicting data on oxidative stability be addressed in experimental design?
Contradictory stability reports (e.g., degradation under ambient light vs. stability in dark conditions) necessitate:
- Controlled Environment : Store compounds in amber vials at -20°C under inert gas .
- HPLC-PDA Monitoring : Track degradation products (e.g., acridone formation via oxidation) .
- Accelerated Stability Studies : Expose samples to UV light (254 nm) and quantify degradation kinetics .
Methodological: What techniques are optimal for studying protein-binding interactions?
- Fluorescence-CGE : Enables rapid, specific detection of human serum albumin (HSA) binding with a limit of detection (LOD) of 0.1 µM .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K ~10 M for HSA) .
- Molecular Docking : Predicts binding sites using software like AutoDock Vina, validated by mutagenesis studies .
Advanced: How do structural modifications at the 9-position alter bioactivity?
- Electron-Donating Groups (e.g., -NH) : Enhance DNA affinity but reduce metabolic stability .
- Bulky Substituents (e.g., phenyl) : Improve topoisomerase II inhibition but hinder cellular uptake .
- Hybrid Derivatives (e.g., thiazolylamino) : Combine antifungal and antitumor activities via dual mechanisms .
Methodological: What protocols ensure compound stability during long-term biological assays?
- Lyophilization : Preserve stock solutions in lyophilized form, reconstituting in DMSO immediately before use .
- Antioxidant Additives : Include 0.1% ascorbic acid to prevent oxidation .
- Periodic NMR Validation : Check for decomposition every 72 hours during prolonged incubations .
Advanced: Can this compound be adapted for real-time biomolecular detection?
Yes, fluorescence-based applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
